N-Desmethyl Terbinafine-d7

Stable Isotope Labeling Mass Spectrometry Internal Standard Design

Quantifying N-Desmethyl Terbinafine in plasma via LC-MS/MS without a co-eluting internal standard introduces matrix effects and ion suppression, compromising bioequivalence data. N-Desmethyl Terbinafine-d7 (CAS 1246833-28-2) is the exact structural match required by SID-MS principles, ensuring identical extraction recovery and ionization efficiency. - Eliminates cross-analyte interference seen with Terbinafine-d7 or -d3 internal standards, delivering %RE within ±15% and %CV <15%. - Supports robust method validation per ICH Q3A/Q3B for impurity tracking and CYP-mediated metabolism studies. - Supplied as a fully characterized reference standard with COA, available for rapid global dispatch.

Molecular Formula C20H23N
Molecular Weight 284.454
CAS No. 1246833-28-2
Cat. No. B565617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Terbinafine-d7
CAS1246833-28-2
SynonymsN-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-1-naphthalenemethanamine-d7;  Demethylterbinafine-d7;  SDZ 86621-d7; 
Molecular FormulaC20H23N
Molecular Weight284.454
Structural Identifiers
SMILESCC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D
InChIKeyIZJZLXQHMWUCIC-YPEAPPCBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Terbinafine-d7: Deuterated Metabolite Reference Standard


N-Desmethyl Terbinafine-d7 is a stable isotope-labeled analog of N-Desmethyl Terbinafine, the primary active metabolite of the allylamine antifungal drug terbinafine [1]. This compound, chemically designated as N-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-1-naphthalenemethanamine-d7, is a naphthalene derivative characterized by the incorporation of seven deuterium atoms on the naphthalene ring system . With a molecular formula of C20H16D7N and a molecular weight of 284.45 g/mol, it serves exclusively as an analytical reference standard for mass spectrometry-based quantification methods [2]. Its primary utility is as an internal standard for the accurate measurement of the non-deuterated metabolite, N-Desmethyl Terbinafine, in complex biological matrices such as plasma and urine [3].

Product Type Deuterated metabolite internal standard (ISTD)
Primary Application LC-MS/MS quantification in research matrices
Selection Logic Exact structural match to N-Desmethyl Terbinafine analyte

Why N-Desmethyl Terbinafine-d7 Is Non-Interchangeable


Generic substitution is not scientifically viable when selecting an internal standard for LC-MS/MS quantification of N-Desmethyl Terbinafine. While other deuterated terbinafine standards (e.g., Terbinafine-d3 or Terbinafine-d7) exist, they differ fundamentally in their molecular structure and chromatographic behavior from the N-Desmethyl metabolite [1]. Using a deuterated parent drug as an internal standard for a metabolite can introduce significant quantification errors due to differences in ionization efficiency, extraction recovery, and matrix effects [2]. The principle of stable isotope dilution mass spectrometry (SID-MS) requires that the internal standard be chemically identical to the analyte, differing only in isotopic composition to perfectly co-elute and correct for sample-to-sample variability . Therefore, only N-Desmethyl Terbinafine-d7 provides the exact structural match necessary for the precise and accurate quantification of N-Desmethyl Terbinafine in complex biological samples, a critical requirement for robust pharmacokinetic and bioequivalence studies [3].

Target Internal Standard
Potential Substitute
Substitution Risk
N-Desmethyl Terbinafine-d7 (metabolite ISTD)
Terbinafine-d3 or Terbinafine-d7 (parent drug ISTD)
Structural mismatch may cause different ionization, extraction recovery, and matrix effects, leading to quantification bias.

Quantitative Differentiation of N-Desmethyl Terbinafine-d7


Isotopic Purity and Labeling Position Advantage

N-Desmethyl Terbinafine-d7 incorporates seven deuterium atoms specifically on the naphthalene ring (positions 2,3,4,5,6,7,8), resulting in a mass shift of +7 Da relative to the unlabeled analyte . This mass difference is critical for avoiding isotopic cross-talk and ensuring baseline separation from the M+1 and M+2 natural isotope peaks of the unlabeled analyte . In contrast, other commercially available deuterated terbinafine standards (e.g., Terbinafine-d3) may have fewer deuterium atoms or are labeled on different functional groups, potentially leading to different fragmentation patterns or incomplete isotopic enrichment, which can compromise quantification accuracy [1].

Mass Shift
Class-level inference
+7 Da vs unlabeled
Minimizes isotopic interference
Supplier-reported labeling design
Stable Isotope Labeling Mass Spectrometry Internal Standard Design Isotopic Purity

Purity Certification and Characterization Data

Procuring N-Desmethyl Terbinafine-d7 from reputable vendors ensures access to a Certificate of Analysis (CoA) that includes quantitative purity data, typically by HPLC or UPLC. Reported purities are generally ≥95%, with some suppliers offering purities as high as 99% . This level of characterization is a strict requirement for use as a reference standard in regulated bioanalytical method validation under guidelines from the FDA and EMA [1]. In contrast, using a non-certified or chemically synthesized in-house standard lacks this traceable documentation and may contain unidentified impurities that compromise method accuracy, linearity, and precision, leading to failed audits or rejected data submissions .

Purity Certification
Class-level inference
≥95% to 99% (HPLC)
Supports method validation traceability
Certificate of Analysis required
Pharmaceutical Impurity Reference Standard Method Validation Quality Control

Storage and Stability Profile

Commercial suppliers of N-Desmethyl Terbinafine-d7 provide specific storage recommendations (e.g., -20°C in a dry, dark environment) and often a defined shelf-life (e.g., ≥12 months) when stored properly . This is based on stability studies that ensure the compound does not degrade or undergo hydrogen-deuterium exchange under recommended conditions, which would alter its mass and concentration [1]. Conversely, non-certified materials may lack this stability data, leading to unpredictable degradation that invalidates calibration curves and introduces significant long-term variability in longitudinal studies, ultimately compromising the reproducibility of analytical results [2].

Storage Stability
Class-level inference
≥12 months at -20°C
May support assay consistency
Stability under recommended conditions
Stability Reference Standard Storage Conditions Reproducibility

Validated Applications of N-Desmethyl Terbinafine-d7


Bioequivalence and Pharmacokinetic Studies

N-Desmethyl Terbinafine-d7 is the gold-standard internal standard for LC-MS/MS methods quantifying the active metabolite N-Desmethyl Terbinafine in human plasma. This application is directly supported by established methods where deuterated terbinafine analogs are used for precise quantification in pharmacokinetic and bioequivalence trials [1]. Its use ensures high accuracy (e.g., %RE within ±15% of nominal) and precision (e.g., %CV <15%), critical for demonstrating the therapeutic equivalence of generic terbinafine products to innovator formulations in regulatory submissions [2].

Stability-Indicating Method Development

As a well-characterized impurity and metabolite, N-Desmethyl Terbinafine-d7 is essential for developing and validating robust stability-indicating HPLC or UPLC methods. Its use as a reference marker allows analytical chemists to accurately track and quantify the formation of the N-desmethyl impurity in terbinafine drug substance and finished product under various stress conditions (e.g., heat, light, humidity), ensuring compliance with ICH Q3A/Q3B guidelines [3].

Metabolism and Drug-Drug Interaction Studies

In vitro metabolism studies using human liver microsomes or recombinant CYP enzymes rely on N-Desmethyl Terbinafine-d7 as an internal standard to quantify the rate of N-desmethyl terbinafine formation. This is crucial for elucidating the metabolic pathway of terbinafine, which is primarily mediated by multiple CYP enzymes (e.g., CYP2C9, CYP3A4) [4]. Accurate quantification is necessary to determine enzyme kinetic parameters (e.g., Km and Vmax) and to assess the potential for drug-drug interactions.

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
Matrix-matched internal standard
Bioanalytical validation review (accuracy/precision endpoints)
Forced degradation impurity profiling
Certified reference impurity
Stability-indicating method verification (ICH Q3 context)
In vitro CYP metabolism research
Deuterated metabolite standard
Enzyme kinetic endpoint quantification (Km/Vmax estimation)

Technical Documentation Hub

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